

# Computational Modeling of Dioxygen Monofluoride ( $\text{O}_2\text{F}\cdot$ ): A Guide for Researchers

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## Compound of Interest

Compound Name: *Dioxygen monofluoride*

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## Application Notes and Protocols for the Computational Investigation of the **Dioxygen Monofluoride** Radical

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the computational modeling of **dioxygen monofluoride** ( $\text{O}_2\text{F}\cdot$ ), a highly reactive radical species. It is intended for researchers in chemistry, materials science, and drug development who utilize computational methods to study reactive intermediates. This guide outlines detailed protocols for performing quantum chemical calculations on  $\text{O}_2\text{F}\cdot$  and presents a summary of key quantitative data obtained from various computational methods.

## Introduction to Dioxygen Monofluoride ( $\text{O}_2\text{F}\cdot$ )

**Dioxygen monofluoride** is a radical with the chemical formula  $\text{O}_2\text{F}\cdot$ .<sup>[1]</sup> It is known to have a Cs symmetry structure. Due to its high reactivity and instability at ambient temperatures, experimental characterization is challenging, making computational modeling an indispensable tool for understanding its structure, properties, and reactivity.

## Application Notes

The computational modeling of the  $\text{O}_2\text{F}\cdot$  radical has several important applications:

- **Thermochemical Analysis:** Accurate calculation of the enthalpy and Gibbs free energy of formation is crucial for understanding the stability and role of  $\text{O}_2\text{F}\cdot$  in chemical reactions.<sup>[2]</sup> Computational methods like G3//B3LYP and G3MP2B3 have been employed to determine these properties.
- **Spectroscopic Characterization:** Predicted vibrational frequencies can aid in the identification of  $\text{O}_2\text{F}\cdot$  in experimental spectra, such as in matrix isolation studies.
- **Reactivity and Mechanistic Studies:** Understanding the electronic structure and geometry of  $\text{O}_2\text{F}\cdot$  is the first step in modeling its reactions. For instance, the potential energy surface of the  $\text{F}(^2\text{P}) + \text{O}_2(^3\Sigma\text{g}^-)$  reaction, which leads to the formation of  $\text{O}_2\text{F}\cdot$ , can be computationally mapped to elucidate the reaction mechanism and kinetics.
- **Atmospheric Chemistry:** **Dioxygen monofluoride** and related species may play a role in atmospheric processes, and computational studies can help to unravel these complex reaction networks.

## Experimental Protocols: Computational Modeling of $\text{O}_2\text{F}\cdot$

This section provides a step-by-step protocol for performing computational chemistry calculations on the **dioxygen monofluoride** radical using the Gaussian software package. As an open-shell system (a doublet), specific considerations are required.<sup>[3]</sup>

### Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

This protocol describes how to obtain the equilibrium geometry and vibrational frequencies of the  $\text{O}_2\text{F}\cdot$  radical.

#### 1. Building the Initial Structure:

- Use a molecular modeling program (e.g., GaussView) to build an initial structure of  $\text{O}_2\text{F}\cdot$ . An approximate O-O bond length of 1.2 Å, an O-F bond length of 1.7 Å, and an O-O-F bond angle of 110° can be used as a starting point.

## 2. Gaussian Input File Preparation:

- Create a Gaussian input file with the following structure:
- %chk: Specifies the name of the checkpoint file for saving calculation results.
- #P: Requests detailed output.
- Method/BasisSet: Replace with the desired level of theory and basis set (e.g., UB3LYP/6-311+G(d,p), CCSD(T)/aug-cc-pVTZ). For open-shell systems, an unrestricted method (e.g., UHF, UB3LYP) is typically used.[\[4\]](#)
- Opt Freq: Keywords for geometry optimization followed by a vibrational frequency calculation.
- Title Card: A brief description of the calculation.
- Charge and Multiplicity: 0 2 specifies a neutral molecule with a spin multiplicity of 2 (a doublet, for one unpaired electron).[\[3\]](#)
- Molecular Specification: The initial Cartesian coordinates of the atoms.

## 3. Running the Calculation:

- Submit the input file to the Gaussian program.

## 4. Analysis of the Output:

- Optimized Geometry: The final optimized geometry (bond lengths and angles) can be found in the output file.
- Vibrational Frequencies: The calculated vibrational frequencies will be listed in the output. A successful geometry optimization to a minimum energy structure will result in all positive (real) frequencies.
- Spin Contamination: For unrestricted calculations, it is important to check the value of in the output. For a pure doublet state, the value should be 0.75. Significant deviation from this

value indicates spin contamination, which may require the use of a different computational method.<sup>[3]</sup>

## Protocol 2: High-Accuracy Energy Calculation

This protocol is for obtaining a more accurate single-point energy of the O<sub>2</sub>F• radical at a previously optimized geometry.

### 1. Gaussian Input File Preparation:

- Use the optimized geometry from Protocol 1.
- Create a Gaussian input file with a higher-level method (e.g., CCSD(T)) and a larger basis set.
- `Geom=Check Guess=Read`: These keywords instruct Gaussian to read the geometry and wavefunction from the checkpoint file of the previous calculation.

### 2. Running and Analyzing the Calculation:

- Submit the job and extract the final electronic energy from the output file.

## Quantitative Data Summary

The following tables summarize key quantitative data for the O<sub>2</sub>F• radical obtained from various computational methods.

Table 1: Optimized Geometries of the O<sub>2</sub>F• Radical

Method/Basis Set	O-O Bond Length (Å)	O-F Bond Length (Å)	O-O-F Bond Angle (°)
Experimental	Not Available	Not Available	Not Available
CCSD(T)/aug-cc-pVTZ	Data not found	Data not found	Data not found
B3LYP/6-311+G(d,p)	Data not found	Data not found	Data not found
M06-2X/6-311+G(d,p)	Data not found	Data not found	Data not found

Table 2: Calculated Vibrational Frequencies of the O<sub>2</sub>F• Radical (cm<sup>-1</sup>)

Method/Basis Set	$\nu(\text{O-O Stretch})$	$\nu(\text{O-F Stretch})$	$\delta(\text{O-O-F Bend})$
Experimental	Not Available	Not Available	Not Available
CCSD(T)/aug-cc-pVTZ	Data not found	Data not found	Data not found
B3LYP/6-311+G(d,p)	Data not found	Data not found	Data not found
M06-2X/6-311+G(d,p)	Data not found	Data not found	Data not found

Table 3: Thermochemical Data for the O<sub>2</sub>F• Radical

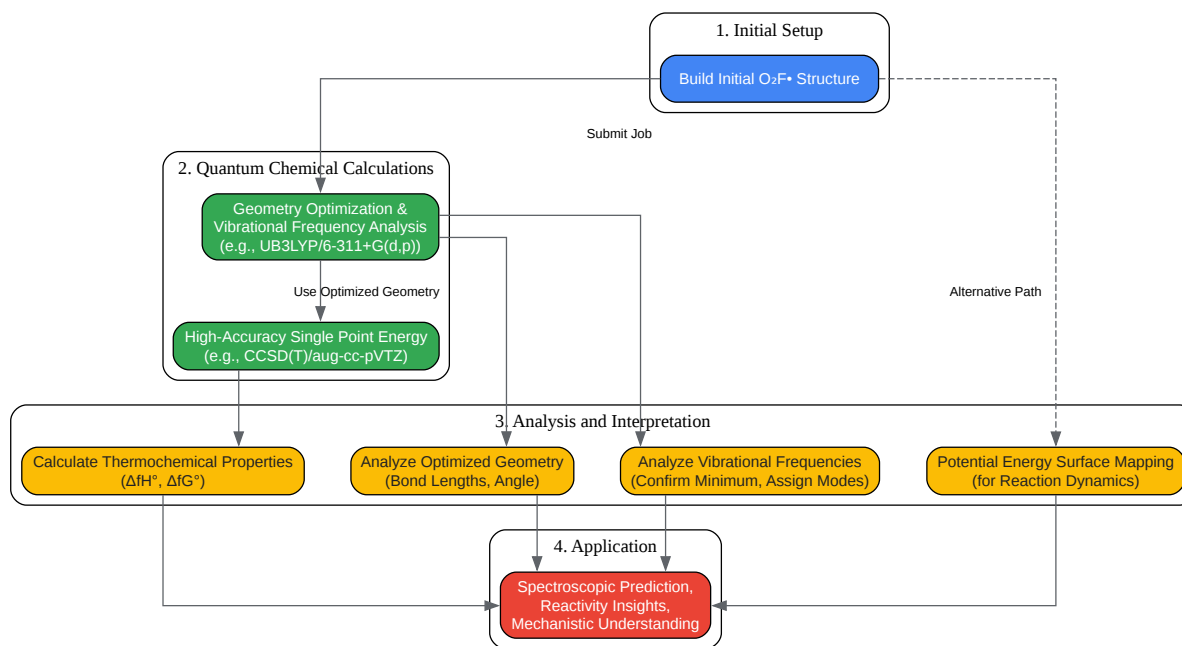
Method	Enthalpy of Formation ( $\Delta_f H^\circ_{298}$ , kcal/mol)	Gibbs Free Energy of Formation ( $\Delta_f G^\circ_{298}$ , kcal/mol)
G3//B3LYP	Data not found	Data not found
G3B3	Data not found	Data not found
CBS-QB3	Data not found	Data not found

Note: The tables are currently placeholders as specific computational results for O<sub>2</sub>F• were not found in the provided search results. Further literature search is required to populate these tables with accurate data.

## Visualizations

### Computational Workflow for O<sub>2</sub>F• Modeling

The following diagram illustrates the general workflow for the computational modeling of the **dioxygen monofluoride** radical.



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Caption: A flowchart illustrating the key steps in the computational modeling of the **dioxygen monofluoride** radical.

## Potential Energy Surface of the F + O<sub>2</sub> Reaction

The formation of the **dioxygen monofluoride** radical can be understood by examining the potential energy surface (PES) of the reaction between a fluorine atom and an oxygen molecule. A schematic representation of the reaction coordinate is shown below.

Caption: A simplified potential energy surface diagram for the formation of the  $O_2F\bullet$  radical from F and  $O_2$ .

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